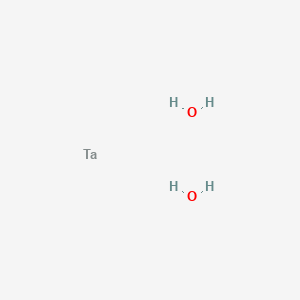
Tantalum--water (1/2)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tantalum–water (1/2) is a compound involving the interaction between tantalum and water. Tantalum, represented by the symbol Ta and atomic number 73, is a transition metal known for its high melting point and impressive resistance to corrosion
準備方法
Synthetic Routes and Reaction Conditions
The preparation of tantalum–water (1/2) involves the interaction of tantalum with water under specific conditions. Tantalum does not react with water under normal conditions due to the formation of a protective oxide layer on its surface . under certain conditions, such as high temperatures or the presence of specific catalysts, tantalum can react with water to form tantalum oxides and hydrogen gas.
Industrial Production Methods
In industrial settings, tantalum is often processed through methods such as sodium hydroxide fusion followed by aqueous acid washing, which leaves mixed hydrated pentoxides . The metallic elements can be isolated by reduction of the pentoxides using alkali metals, carbon, or electrolysis of fused complex fluorides .
化学反応の分析
Types of Reactions
Tantalum undergoes various types of chemical reactions, including:
Oxidation: Tantalum reacts with oxygen to form tantalum pentoxide (Ta₂O₅).
Reduction: Tantalum can be reduced from its oxides using reducing agents such as hydrogen or carbon.
Substitution: Tantalum reacts with halogens to form tantalum halides, such as tantalum pentachloride (TaCl₅).
Common Reagents and Conditions
Oxidation: Oxygen or air at high temperatures.
Reduction: Hydrogen gas or carbon at elevated temperatures.
Substitution: Halogens (fluorine, chlorine, bromine, iodine) at elevated temperatures.
Major Products
Oxidation: Tantalum pentoxide (Ta₂O₅).
Reduction: Metallic tantalum.
Substitution: Tantalum halides (e.g., TaCl₅, TaBr₅).
科学的研究の応用
Tantalum–water (1/2) has several scientific research applications, including:
Chemistry: Used in the synthesis of various tantalum compounds and as a catalyst in chemical reactions.
Biology: Tantalum nanoparticles are used in biomedical applications, such as radiotherapy sensitization.
Medicine: Tantalum is used in medical implants due to its biocompatibility and resistance to corrosion.
作用機序
The mechanism by which tantalum–water (1/2) exerts its effects involves the interaction of tantalum with water molecules. This interaction can lead to the formation of tantalum oxides and the release of hydrogen gas. The molecular targets and pathways involved include the oxidation of tantalum and the reduction of water molecules .
類似化合物との比較
Similar Compounds
Niobium–water (1/2): Niobium, like tantalum, forms oxides and halides and has similar chemical properties.
Tungsten–water (1/2): Tungsten also forms oxides and halides and is used in similar industrial applications.
Uniqueness
Tantalum is unique due to its higher melting point and greater resistance to corrosion compared to niobium and tungsten . These properties make tantalum particularly valuable in high-temperature and corrosive environments.
Conclusion
Tantalum–water (1/2) is a compound with significant scientific and industrial importance. Its unique properties and diverse applications make it a valuable subject of study in various fields, including chemistry, biology, medicine, and industry.
特性
CAS番号 |
671184-65-9 |
|---|---|
分子式 |
H4O2Ta |
分子量 |
216.979 g/mol |
IUPAC名 |
tantalum;dihydrate |
InChI |
InChI=1S/2H2O.Ta/h2*1H2; |
InChIキー |
NNTIIBYSHZJYJE-UHFFFAOYSA-N |
正規SMILES |
O.O.[Ta] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


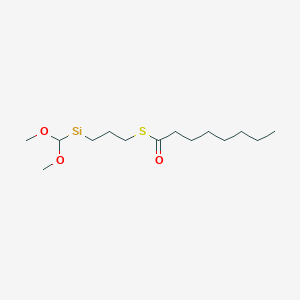
![N-Phenyl-3-[(2-phenylaziridin-1-yl)imino]butanamide](/img/structure/B14224965.png)
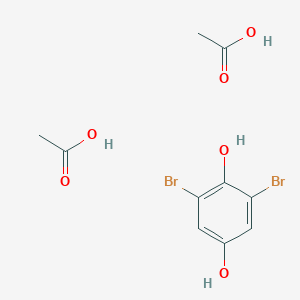
methanone](/img/structure/B14224975.png)
![4-[tert-Butyl(prop-2-en-1-yl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B14224977.png)
![(1E,1'E)-1,1'-(9,9'-Spirobi[fluorene]-2,2'-diyl)bis(3,3-diethyltriaz-1-ene)](/img/structure/B14224978.png)
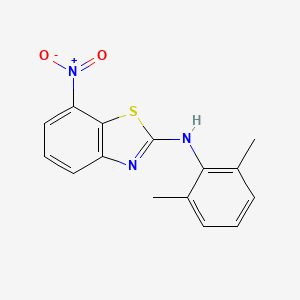
![Carbamic acid, [5-[(phenylamino)carbonyl]-1H-imidazol-4-yl]-, methyl ester](/img/structure/B14224992.png)
![(4R)-4-[2-(Benzenesulfinyl)ethenyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14225007.png)
![4-[2,6-Bis(aminomethyl)phenoxy]-N-phenylbenzene-1-sulfonamide](/img/structure/B14225011.png)
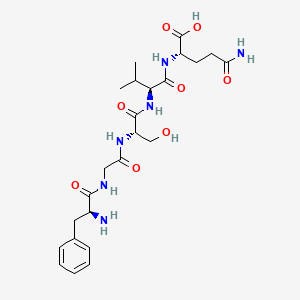
![3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl methanesulfonate](/img/structure/B14225016.png)
![N~2~-Hydroxy-N~4~-[(4-methoxyphenyl)methyl]quinazoline-2,4-diamine](/img/structure/B14225021.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 9-chloro-3-methyl-5-phenyl-](/img/structure/B14225033.png)
